4-(4-Nitrophenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-Nitrophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-nitrophenylpiperazine with a suitable carboxylating agent. One common method involves the use of trifluoroacetic acid in dichloromethane to produce the protonated form of the compound . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenylpiperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
4-(4-Nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anti-tubercular activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine: A precursor in the synthesis of 4-(4-Nitrophenyl)piperazine-1-carboxamide.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a carboxamide group attached to the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63178-62-1 |
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Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(4-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C11H14N4O3/c12-11(16)14-7-5-13(6-8-14)9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2,(H2,12,16) |
InChI Key |
QTYRAOOHLZVFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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